

# physical and chemical properties of 5-Chloro-2-formylpyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chloro-2-formylpyridine

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## An In-Depth Technical Guide to 5-Chloro-2-formylpyridine

### Executive Summary

**5-Chloro-2-formylpyridine**, also known as 5-chloropicolinaldehyde, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a reactive aldehyde group and a chlorine atom, offers multiple avenues for synthetic modification. This dual functionality allows for its incorporation into a wide array of complex molecular architectures, making it an indispensable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic analysis, validated synthesis protocols, and key applications, offering researchers and drug development professionals a thorough understanding of this versatile compound.

## Compound Identification and Structure

Proper identification is the cornerstone of chemical synthesis and analysis. **5-Chloro-2-formylpyridine** is cataloged under several identifiers, ensuring its unambiguous recognition in global databases.

- IUPAC Name: 5-chloropyridine-2-carbaldehyde[1]

- Common Names: **5-Chloro-2-formylpyridine**, 5-Chloropicolinaldehyde[2], 5-Chloropyridine-2-carboxaldehyde[2]
- CAS Number: 31181-89-2[1][3]
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>CINO[1][3]
- Molecular Weight: 141.56 g/mol [3]
- Canonical SMILES: C1=CC(=NC=C1C=O)Cl[4]
- InChI Key: YYLBDBOSXXSZQQ-UHFFFAOYSA-N[1]

The structure consists of a pyridine ring, a six-membered heterocycle containing one nitrogen atom. An aldehyde group (-CHO) is attached at the 2-position, and a chlorine atom (Cl) is at the 5-position. This substitution pattern dictates the molecule's electronic properties and reactivity.

Caption: 2D Structure of **5-Chloro-2-formylpyridine**.

## Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. **5-Chloro-2-formylpyridine** is typically a white to off-white solid at room temperature.[5]

Property	Value	Source(s)
Appearance	White crystals / Solid	[5]
Molecular Weight	141.56 g/mol	[3]
Melting Point	208°C	[5]
Boiling Point	369.9°C at 760 mmHg	[5]
Density	1.336 g/cm <sup>3</sup>	[5]
Flash Point	177.5°C	[5]
Storage Class	11 (Combustible Solids)	

## Spectroscopic Profile: A Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. While specific spectra for this exact compound are not always publicly available, its structure allows for an expert prediction of its key spectral features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal for the aldehydic proton.
  - Aldehyde Proton (H-C=O): A singlet, significantly downfield ( $\delta$  9.5-10.5 ppm), due to the strong deshielding effect of the carbonyl group.
  - Pyridine Protons: Three signals in the aromatic region ( $\delta$  7.5-9.0 ppm). The proton at C6 will likely be the most downfield of the ring protons due to its proximity to the nitrogen and the aldehyde. The protons at C3 and C4 will appear as doublets or doublets of doublets, with coupling constants typical for pyridine systems.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display six signals.
  - Carbonyl Carbon (C=O): The most downfield signal ( $\delta$  190-200 ppm).
  - Pyridine Carbons: Five signals in the region of  $\delta$  120-160 ppm. The carbon bearing the chlorine (C5) and the carbon attached to the aldehyde (C2) will have their chemical shifts influenced by these substituents.

### Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present.<sup>[6]</sup>

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around  $1700\text{-}1720\text{ cm}^{-1}$ . This is a highly characteristic peak for an aromatic aldehyde.<sup>[7]</sup>
- C-H Stretch (Aldehyde): Two weaker bands are anticipated around  $2820\text{ cm}^{-1}$  and  $2720\text{ cm}^{-1}$ . The presence of both is a strong indicator of an aldehyde functional group.<sup>[7]</sup>

- Aromatic C=C and C=N Stretches: Multiple sharp bands of variable intensity will appear in the 1400-1600  $\text{cm}^{-1}$  region, characteristic of the pyridine ring.[8]
- C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 1000-1100  $\text{cm}^{-1}$ , can be attributed to the C-Cl bond on the aromatic ring.

## Mass Spectrometry (MS)

In electron impact (EI) mass spectrometry, **5-Chloro-2-formylpyridine** will produce a distinct fragmentation pattern.

- Molecular Ion ( $\text{M}^+$ ): A prominent peak at m/z 141/143. The presence of a chlorine atom results in a characteristic M+2 peak (m/z 143) with an intensity approximately one-third that of the molecular ion peak (m/z 141), corresponding to the natural isotopic abundance of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ .[9]
- Key Fragments:
  - $[\text{M}-\text{H}]^+$  (m/z 140/142): Loss of the aldehydic hydrogen radical.[10]
  - $[\text{M}-\text{CHO}]^+$  (m/z 112/114): Loss of the formyl group (-CHO), a common fragmentation pathway for aldehydes, resulting in a 5-chloropyridinium ion.[10][11]
  - $[\text{M}-\text{Cl}]^+$  (m/z 106): Loss of the chlorine atom.

## Chemical Properties and Reactivity

The reactivity of **5-Chloro-2-formylpyridine** is governed by its two primary functional groups: the aldehyde and the chloro-substituted pyridine ring. This dual reactivity makes it a versatile synthetic intermediate.

- Aldehyde Group Reactivity: The formyl group is an electrophilic center, susceptible to nucleophilic attack. It readily participates in a wide range of classical aldehyde reactions:
  - Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g.,  $\text{NaBH}_3\text{CN}$ ) to form substituted aminomethylpyridines.

- Wittig Reaction: Conversion of the aldehyde to an alkene upon reaction with a phosphorus ylide.
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-chloropicolinic acid) using standard oxidizing agents like potassium permanganate or chromic acid.
- Reduction: Selective reduction to the corresponding alcohol (5-chloro-2-pyridinemethanol) can be achieved using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ).

- Pyridine Ring Reactivity:
  - Nucleophilic Aromatic Substitution ( $\text{S}_{\text{n}}\text{Ar}$ ): The chlorine atom at the 5-position can be displaced by strong nucleophiles, although this is less facile than for halogens at the 2- or 4-positions.
  - Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C or C-N bonds, further diversifying the molecular scaffold.
  - Coordination Chemistry: The pyridine nitrogen atom acts as a Lewis base and can coordinate to metal centers, enabling its use in the synthesis of metal complexes and catalysts.

Caption: Key reactivity pathways for **5-Chloro-2-formylpyridine**.

## Synthesis and Purification

A common and reliable method for the laboratory-scale synthesis of **5-Chloro-2-formylpyridine** involves the reduction of a corresponding ester, such as ethyl 5-chloropyridine-2-carboxylate.<sup>[12]</sup> This method is favored for its selectivity and generally good yields.

## Experimental Protocol: Synthesis via Ester Reduction

Objective: To synthesize **5-Chloro-2-formylpyridine** from ethyl 5-chloropyridine-2-carboxylate via reduction with Diisobutylaluminium hydride (DIBAL-H).

Causality: DIBAL-H is a powerful and sterically hindered reducing agent. At low temperatures (e.g., -78°C), it can selectively reduce esters to aldehydes. The reaction is quenched at this stage before further reduction to the alcohol can occur. Dichloromethane is an excellent solvent as it is relatively inert and has a low freezing point.

Caption: Workflow for the synthesis of **5-Chloro-2-formylpyridine**.

Materials:

- Ethyl 5-chloropyridine-2-carboxylate
- Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene
- Anhydrous Dichloromethane (DCM)
- Methanol
- Saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

- Preparation: Dissolve ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
- Cooling: Cool the solution to -78°C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent over-reduction.
- Reduction: Slowly add a 1.0 M solution of DIBAL-H in toluene (approx. 2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

- Reaction Monitoring: Stir the reaction mixture at -78°C for 20-30 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78°C to neutralize the excess DIBAL-H.
- Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of NaHCO<sub>3</sub> and stir vigorously until two clear layers form.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Drying and Concentration: Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure **5-Chloro-2-formylpyridine**. The product identity and purity should be confirmed by NMR and MS analysis.[\[12\]](#)

## Applications in Medicinal Chemistry and Drug Discovery

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry.[\[13\]](#) Chlorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[\[14\]](#) **5-Chloro-2-formylpyridine** serves as a valuable starting material for synthesizing compounds with potential therapeutic applications.

- Scaffold for Bioactive Molecules: The 5-chloropyridine moiety is present in numerous biologically active compounds. The aldehyde group provides a convenient handle for elaboration into more complex structures through reactions like reductive amination and condensations.
- Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The reactivity of **5-Chloro-2-formylpyridine** allows for its use in building libraries of compounds for screening against various kinases.

- **Antimycobacterial Agents:** Pyrazine carboxamides, structurally related to pyridine carboxamides, are known for their antimycobacterial activity. The 5-chloro-N-phenylpyrazine-2-carboxamides, for instance, have been synthesized and tested for their efficacy against *Mycobacterium tuberculosis*.<sup>[15]</sup> This suggests that analogous pyridine-based structures derived from **5-Chloro-2-formylpyridine** could be promising leads.
- **Intermediate in Multi-component Reactions:** Aldehydes are key components in many multi-component reactions (MCRs), which are powerful tools for rapidly generating molecular diversity in drug discovery.<sup>[16]</sup> **5-Chloro-2-formylpyridine** can be employed in MCRs to create complex heterocyclic systems in a single step.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **5-Chloro-2-formylpyridine**.

- **GHS Hazard Statements:**
  - H317: May cause an allergic skin reaction.<sup>[1]</sup>
  - H319: Causes serious eye irritation.<sup>[1]</sup>
- **Precautionary Statements:**
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.<sup>[1]</sup>
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.<sup>[1]</sup>
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.<sup>[1]</sup>
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<sup>[1]</sup>
- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a cool, dry place in a tightly sealed container. It is classified as a combustible solid.

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- To cite this document: BenchChem. [physical and chemical properties of 5-Chloro-2-formylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1588523#physical-and-chemical-properties-of-5-chloro-2-formylpyridine>]

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